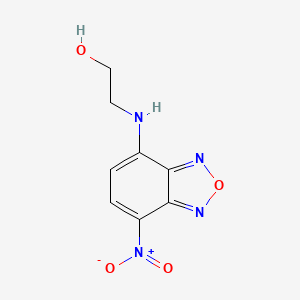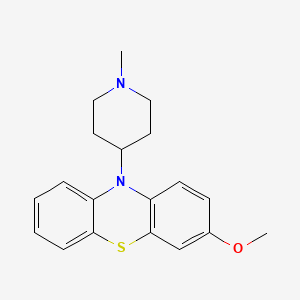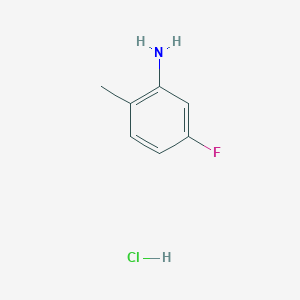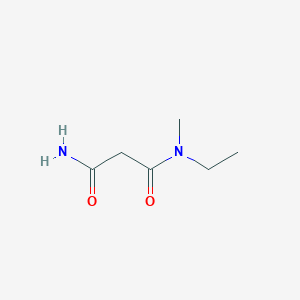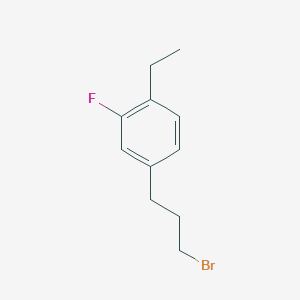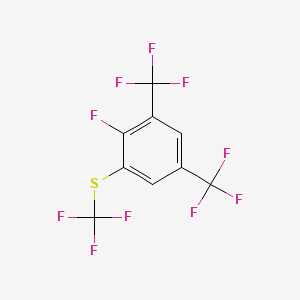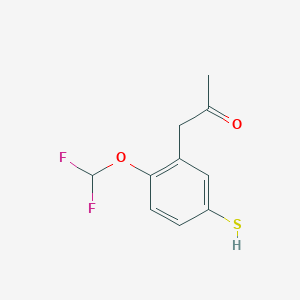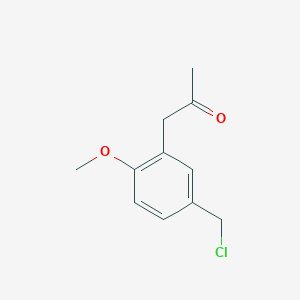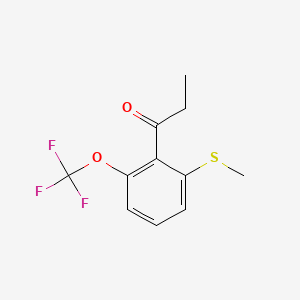
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes may include:
Aryl Halide Substitution: Using a trifluoromethoxy-substituted aryl halide and a methylthiolate nucleophile under basic conditions to introduce the methylthio group.
Friedel-Crafts Acylation: Acylation of the substituted phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The propanone moiety can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to covalent modifications.
類似化合物との比較
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C11H11F3O2S |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-7(15)10-8(16-11(12,13)14)5-4-6-9(10)17-2/h4-6H,3H2,1-2H3 |
InChIキー |
DDWBOZFMIJAJED-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC=C1SC)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


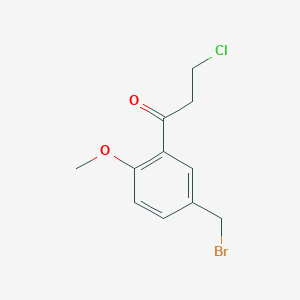
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
